3-(2,5-Dimethoxyphenyl)propionic acid

Description

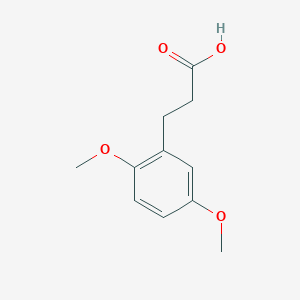

Structure

3D Structure

Properties

IUPAC Name |

3-(2,5-dimethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h4-5,7H,3,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENQUCZZZGYHRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065114 | |

| Record name | 2,5-Dimethoxyhydrocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10538-49-5 | |

| Record name | 3-(2,5-Dimethoxyphenyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10538-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanoic acid, 2,5-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010538495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanoic acid, 2,5-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dimethoxyhydrocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,5-dimethoxyphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-(2,5-Dimethoxyphenyl)propionic acid

Abstract: This technical guide provides a comprehensive overview of the essential physical and chemical properties of 3-(2,5-Dimethoxyphenyl)propionic acid (CAS No. 10538-49-5). Intended for researchers, chemists, and professionals in drug development, this document consolidates critical data including physicochemical constants, spectroscopic signatures, and crystallographic information. Furthermore, it outlines validated experimental protocols for property determination, ensuring scientific rigor and reproducibility. The insights herein are foundational for the application of this versatile building block in medicinal chemistry and organic synthesis.[1]

Introduction

This compound is a substituted phenylpropanoic acid, a class of compounds significant in various research domains. Its structure, featuring a propionic acid chain attached to a dimethoxy-substituted phenyl ring, makes it a valuable precursor for synthesizing more complex molecules, including novel pharmaceutical candidates.[1] As a derivative of 3-phenylpropionic acid, the methoxy groups at the 2 and 5 positions significantly influence its electronic properties and reactivity.[1][2] Understanding its fundamental physical properties is a critical first step in its successful application, enabling rational design of reaction conditions, purification strategies, and formulation development.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is paramount for both research and regulatory purposes. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 10538-49-5 | |

| Molecular Formula | C₁₁H₁₄O₄ | [2] |

| Molecular Weight | 210.23 g/mol | |

| IUPAC Name | 3-(2,5-dimethoxyphenyl)propanoic acid | [2] |

| InChI Key | JENQUCZZZGYHRW-UHFFFAOYSA-N | |

| Canonical SMILES | COC1=CC(=C(C=C1)OC)CCC(=O)O | [2] |

Molecular Structure Diagram

The 2D structure of the molecule is depicted below, illustrating the connectivity of the atoms.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The bulk physical properties of a compound dictate its behavior in a laboratory and industrial setting, from storage and handling to reaction kinetics and purification.

| Property | Value | Notes | Source |

| Appearance | Solid, powder, colorless needles | The morphology can depend on the crystallization method. | [3] |

| Melting Point | 66-69 °C (lit.) | A highly purified, crystalline sample melted at 339–340 K (66-67 °C). | [3][4] |

| Solubility | Soluble in Chloroform, Methanol, aq. NaOH | Inferred from synthesis/extraction and acidic nature. Insoluble in water. | [3][5] |

2.1. In-depth Discussion on Melting Point

The melting point is a crucial indicator of purity. The literature value is often cited as a range (66-69 °C), which is typical for commercially available reagents.[4] However, a detailed crystallographic study reported a sharp melting point of 339-340 K (66-67 °C) for colorless needles obtained after column chromatography, indicating that the higher end of the commercial range may be due to minor impurities.[3]

2.2. Solubility Profile and Determination

As an organic molecule with a polar carboxylic acid group and a larger, nonpolar dimethoxybenzene moiety, its solubility is mixed. It is largely insoluble in water but, as a carboxylic acid, it readily dissolves in aqueous basic solutions (e.g., 5% NaOH, 5% NaHCO₃) through the formation of its water-soluble sodium salt.[5][6] Its solubility in organic solvents is demonstrated by its extraction into chloroform during its synthesis.[3]

This protocol allows for the classification of the compound based on its acidic nature.

Causality: The choice of solvents (water, base, acid) is designed to probe the key functional group—the carboxylic acid—which will be deprotonated by bases to form a soluble salt.

-

Water: Add ~25 mg of the compound to 1 mL of deionized water in a test tube. Agitate vigorously. Observe for dissolution. Expected Result: Insoluble.

-

Aqueous Base (5% NaOH): To a fresh sample (~25 mg), add 1 mL of 5% NaOH solution. Agitate. Expected Result: Soluble, as the acid is converted to its sodium salt.[5]

-

Aqueous Bicarbonate (5% NaHCO₃): To a fresh sample (~25 mg), add 1 mL of 5% NaHCO₃ solution. Expected Result: Soluble with effervescence (CO₂ gas evolution), confirming a sufficiently strong acid like a carboxylic acid.[7]

-

Organic Solvents: Test solubility in solvents like Chloroform, Ethyl Acetate, and Methanol using the same procedure (~25 mg in 1 mL). Expected Result: Soluble, based on extraction data.[3]

The logical flow for this experimental determination is illustrated below.

Caption: Workflow for solubility and functional group analysis.

Spectroscopic and Crystallographic Data

Spectroscopic data provides an unambiguous fingerprint of a molecule's structure, while crystallography offers the definitive solid-state conformation.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. The following data were obtained in deuterochloroform (CDCl₃).[3]

| ¹H NMR (400 MHz, CDCl₃) | ||

| Chemical Shift (δ) / ppm | Multiplicity & Coupling (J) / Hz | Assignment |

| 6.76 | d, ³J = 8.4 | 1H, Aromatic CH |

| 6.75 | d, ⁴J = 3.2 | 1H, Aromatic CH |

| 6.71 | dd, ³J = 8.4, ⁴J = 3.2 | 1H, Aromatic CH |

| 3.78 (implied) | s | 6H, 2 x OCH₃ |

| 2.91 | t, ³J = 7.6 | 2H, -CH₂-Ar |

| 2.65 | t, ³J = 7.6 | 2H, -CH₂-COOH |

| ¹³C NMR (67.8 MHz, CDCl₃) | |

| Chemical Shift (δ) / ppm | Assignment |

| 179.7 | C=O (Carboxylic Acid) |

| 153.3 | Cquat (C-OCH₃) |

| 151.7 | Cquat (C-OCH₃) |

| 129.6 | Cquat (C-CH₂) |

| 116.3 | CH (Aromatic) |

| 111.6 | CH (Aromatic) |

| 111.0 | CH (Aromatic) |

| 55.7 | OCH₃ |

| 55.6 | OCH₃ |

| 33.9 | -CH₂-COOH |

| 26.0 | -CH₂-Ar |

Expertise: The two distinct signals for the methoxy groups in the ¹³C NMR (55.7 and 55.6 ppm) and the complex splitting pattern of the aromatic protons confirm the 1,2,4-trisubstituted pattern on the benzene ring.[3] The downfield shift of the carboxyl carbon (~180 ppm) is characteristic.

3.2. Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups. The key absorption bands from a KBr pellet are listed below.[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500–2500 | Broad, Strong | O-H stretch (Carboxylic Acid, H-bonded) |

| 2955, 2835 | Medium | C-H stretch (Aliphatic/Methoxy) |

| 1699 | Strong | C=O stretch (Carboxylic Acid Dimer) |

| 1504 | Strong | C=C stretch (Aromatic Ring) |

| 1281, 1182 | Strong | C-O stretch (Aryl Ether) |

Trustworthiness: The extremely broad O-H stretch is a classic, self-validating feature of a hydrogen-bonded carboxylic acid. The C=O stretch position at 1699 cm⁻¹ is consistent with a dimeric, conjugated acid structure.[3]

3.3. X-ray Crystallography

The definitive solid-state structure was determined by single-crystal X-ray diffraction.[3]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C 1 2/c 1 |

| Unit Cell Dimensions | a = 24.3212 Å, b = 4.6512 Å, c = 19.7411 Å |

| β = 109.1782° | |

| Key Structural Feature | Molecules form hydrogen-bonded dimers via their carboxylic acid groups, creating R²₂(8) ring motifs. |

Authoritative Grounding: This crystallographic data, published in Acta Crystallographica, confirms the molecular connectivity and reveals that in the solid state, the molecules pair up through hydrogen bonds between their acid groups.[2][3] This dimerization is responsible for the characteristic C=O stretching frequency observed in the IR spectrum.

References

- Chemistry LibreTexts. (2025, July 21). LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES.

- Supporting Information for scientific publication. (n.d.).

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Bugenhagen, B., Al Jasem, Y., AlAzani, M., & Thiemann, T. (2015). Crystal structure of this compound. Acta Crystallographica Section E: Crystallographic Communications, 71(5), o337–o338.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Lab Report for Carboxylic Acid Unknown: Pandemic-Modified. (n.d.).

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- ORGANIC SPECTROSCOPY INTERNATIONAL. (2017, July 24). 3-Phenylpropionic acid.

- PubChem. (n.d.). Benzenepropanoic acid, 2,5-dimethoxy-.

- SpectraBase. (n.d.). 3-(2,3-Dimethoxyphenyl)propionic acid [FTIR] - Spectrum.

- PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid.

- NIST. (n.d.). 3-(3,4-Dimethoxyphenyl)-propionic acid.

- Fisher Scientific. (n.d.). This compound, 96%.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Benzenepropanoic acid, 2,5-dimethoxy- | C11H14O4 | CID 66343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 10538-49-5 [chemicalbook.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. web.mnstate.edu [web.mnstate.edu]

3-(2,5-Dimethoxyphenyl)propionic acid CAS number and molecular weight.

Introduction

3-(2,5-Dimethoxyphenyl)propionic acid, a significant molecule in the landscape of organic synthesis and medicinal chemistry, serves as a versatile building block for the development of novel therapeutics. Its unique structural architecture, featuring a dimethoxy-substituted phenyl ring coupled to a propionic acid moiety, offers a synthetically tractable platform for creating complex molecular entities. This guide provides an in-depth exploration of its chemical and physical properties, synthesis, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Core Molecular Identifiers and Properties

A foundational understanding of a chemical compound begins with its fundamental properties. This compound is characterized by the following key identifiers:

| Property | Value | Source(s) |

| CAS Number | 10538-49-5 | [1][2] |

| Molecular Weight | 210.23 g/mol | [1][2] |

| Molecular Formula | C₁₁H₁₄O₄ | [2] |

| Melting Point | 66-69 °C | [1] |

| Canonical SMILES | COC1=CC(=C(C=C1)OC)CCC(=O)O | [1] |

| InChI Key | JENQUCZZZGYHRW-UHFFFAOYSA-N | [1] |

Synthesis and Structural Elucidation

The synthesis of this compound is well-documented, with the hydrolysis of its ester precursors being a common and efficient method.[3]

Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol outlines a standard laboratory procedure for the synthesis of this compound from its ethyl ester.

Step 1: Reaction Setup

-

In a round-bottom flask, combine ethyl 3-(2,5-dimethoxyphenyl)propionate with a mixture of 10% (w/v) aqueous sodium hydroxide (NaOH) and methanol.

-

The methanol acts as a co-solvent to improve the solubility of the ester in the aqueous base.

Step 2: Reflux

-

Heat the reaction mixture to reflux and maintain for several hours. The elevated temperature accelerates the saponification of the ester.

Step 3: Acidification

-

After cooling the reaction mixture to room temperature, carefully add concentrated hydrochloric acid (HCl) until the solution is acidic. This protonates the carboxylate salt to form the desired carboxylic acid, which will precipitate out of the aqueous solution.

Step 4: Extraction and Purification

-

Extract the product from the aqueous mixture using an organic solvent such as chloroform or ethyl acetate.

-

Combine the organic layers, dry over an anhydrous salt like magnesium sulfate (MgSO₄), and filter.

-

Concentrate the solution in vacuo to yield the crude product.

-

Further purification can be achieved by column chromatography or recrystallization to yield the final product as a solid.

Caption: Workflow for the synthesis of this compound.

Structural Characterization

The identity and purity of synthesized this compound are confirmed through various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure. While specific peak assignments are dependent on the solvent and instrument parameters, representative spectra are available from various chemical suppliers.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches.

-

X-ray Crystallography: The crystal structure of this compound has been determined, revealing a monoclinic crystal system.[4] This data provides precise bond lengths and angles, offering insight into its solid-state conformation.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable starting material in the synthesis of more complex molecules with potential therapeutic applications.[3] Its utility stems from the presence of two key functional regions: the carboxylic acid group and the dimethoxy-substituted aromatic ring.

The carboxylic acid handle allows for a variety of chemical transformations, most notably amide bond formation, which is a cornerstone of medicinal chemistry for the generation of compound libraries for structure-activity relationship (SAR) studies. The dimethoxyphenyl moiety provides a scaffold that can be further functionalized and is known to interact with biological targets.

This compound is particularly recognized as a precursor for molecules targeting G-protein coupled receptors (GPCRs).[3] The dimethoxy substitution pattern can influence the electronic properties of the aromatic ring, which can be critical for binding interactions with receptors.

Caption: The role of this compound in the drug discovery pipeline.

Metabolic Significance

Interestingly, this compound has been identified as a colonic bioconversion metabolite.[3] Dietary polyphenols, which are abundant in foods such as fruits, vegetables, tea, and wine, undergo extensive metabolism by the gut microbiota.[3] This microbial fermentation can lead to the formation of various smaller phenolic compounds, including phenylpropanoic acids, which can then be absorbed by the host and exert biological effects. While the specific dietary precursors of this compound are still under investigation, this metabolic pathway highlights a potential link between diet and the presence of this compound in the human body.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

Hazard Identification: It is known to cause skin and eye irritation.

-

Personal Protective Equipment (PPE): It is recommended to use appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.[1]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a compound of significant interest due to its utility as a synthetic building block in medicinal chemistry and its origins as a metabolite of dietary polyphenols. Its straightforward synthesis and versatile chemical handles make it an attractive starting point for the development of novel bioactive molecules, particularly those targeting GPCRs. Further research into its metabolic pathways and potential biological activities will continue to enhance our understanding of this multifaceted molecule.

References

- Fisher Scientific. This compound, 96%.

- PubChem. Benzenepropanoic acid, 2,5-dimethoxy-.

- Lee, J. H., et al. (2007). 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid, an active principle of kimchi, inhibits development of atherosclerosis in rabbits. Journal of Agricultural and Food Chemistry, 55(25), 10486-10492.

Sources

A Senior Application Scientist's Guide to 3-(2,5-Dimethoxyphenyl)propanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 3-(2,5-Dimethoxyphenyl)propanoic acid, a key chemical intermediate. We will delve into its structural and chemical properties, validated synthesis and purification protocols, and its role as a versatile building block in medicinal chemistry and pharmaceutical research.

Introduction: Understanding the Core Moiety

3-(2,5-Dimethoxyphenyl)propanoic acid, also known by its common name 3-(2,5-Dimethoxyphenyl)propionic acid, is a substituted aromatic carboxylic acid.[1] Its structure is characterized by a propanoic acid chain attached to a benzene ring bearing two methoxy groups at the 2 and 5 positions.[2] According to IUPAC nomenclature, the correct name is 3-(2,5-dimethoxyphenyl)propanoic acid .[2]

This compound belongs to the broader class of phenylpropanoic acids, which are prevalent in natural products and serve as foundational scaffolds in drug discovery.[1] The dimethoxy substitution pattern on the phenyl ring significantly influences the molecule's electronic properties and steric profile, making it a valuable precursor for creating diverse molecular architectures.[1] In drug development, it is frequently used as an intermediate for synthesizing more complex molecules, particularly those designed to interact with targets like G-protein coupled receptors (GPCRs).[1]

Section 1: Physicochemical & Structural Properties

A precise understanding of a compound's physical and chemical characteristics is fundamental for its application in synthesis and research.

Key Identifiers and Properties

The essential properties of 3-(2,5-Dimethoxyphenyl)propanoic acid are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 3-(2,5-dimethoxyphenyl)propanoic acid | PubChem[2] |

| Synonyms | This compound, 2,5-Dimethoxyhydrocinnamic acid | PubChem[2] |

| CAS Number | 10538-49-5 | Sigma-Aldrich[3], ChemicalBook[4] |

| Molecular Formula | C₁₁H₁₄O₄ | PubChem[2] |

| Molecular Weight | 210.23 g/mol | PubChem[2], Sigma-Aldrich[3] |

| Appearance | Solid | Sigma-Aldrich[3] |

| Melting Point | 66-69 °C | Sigma-Aldrich[3][5], ChemicalBook[4] |

Spectroscopic Profile (Expected)

For structural confirmation, spectroscopic analysis is paramount. Below are the expected spectral characteristics for this compound based on its structure.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene (-CH₂-) protons of the propanoic acid chain, and the methoxy (-OCH₃) group protons. The aromatic protons will appear as a multiplet in the aromatic region. The two methylene groups will appear as triplets due to coupling with each other. The two methoxy groups will likely appear as a single peak, integrating to six protons.

-

¹³C NMR (Carbon NMR): The carbon spectrum will show signals for the carboxyl carbon, the aromatic carbons (including those bonded to methoxy groups), the methylene carbons, and the methoxy carbons.[2]

-

IR (Infrared) Spectroscopy: Key peaks would include a broad O-H stretch for the carboxylic acid, a sharp C=O (carbonyl) stretch, C-O stretches for the methoxy ethers, and C-H stretches for the aromatic and aliphatic components.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Section 2: Synthesis & Purification Methodologies

The reliable synthesis of 3-(2,5-Dimethoxyphenyl)propanoic acid is crucial for its use in further research. A common and well-documented method involves the hydrolysis of an ester precursor.[1] Another viable route is the reduction of the corresponding cinnamic acid derivative.

Synthesis Protocol: Catalytic Hydrogenation of 2,5-Dimethoxycinnamic Acid

This protocol describes a two-step process starting from 2,5-dimethoxybenzaldehyde.

Step 1: Knoevenagel Condensation to form 2,5-Dimethoxycinnamic Acid

This step creates the unsaturated precursor.

-

Reactant Setup: In a round-bottom flask, combine 2,5-dimethoxybenzaldehyde, malonic acid, and pyridine.

-

Catalysis: Add a catalytic amount of piperidine.

-

Reaction: Heat the mixture to reflux (approximately 90°C) for 2 hours.

-

Workup: Cool the reaction to room temperature and acidify with hydrochloric acid to precipitate the product.

-

Isolation: Filter the resulting solid, wash with water, and recrystallize from ethanol to yield 2,5-dimethoxycinnamic acid.[6]

Step 2: Catalytic Hydrogenation to 3-(2,5-Dimethoxyphenyl)propanoic Acid

This step reduces the double bond to yield the final product.

-

Dissolution: Dissolve the 2,5-dimethoxycinnamic acid from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Solvent Removal: Evaporate the solvent under reduced pressure to yield the crude 3-(2,5-Dimethoxyphenyl)propanoic acid.

Purification Protocol: Recrystallization

For achieving high purity, which is essential for drug development applications, recrystallization is a standard and effective method.

-

Solvent Selection: Choose a suitable solvent system. A mixture of ethyl acetate and hexanes is often effective.

-

Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Crystallization: Slowly add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystal formation.

-

Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Synthesis and Purification Workflow Diagram

The following diagram illustrates the logical flow from starting materials to the pure final product.

Caption: Workflow for synthesis and purification.

Section 3: Applications in Research & Drug Development

3-(2,5-Dimethoxyphenyl)propanoic acid is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its role as a versatile chemical building block.[1]

Scaffold for Synthesis

The true utility of this compound is as a molecular scaffold. Its structure contains two key functional handles:

-

The Carboxylic Acid: This group is readily derivatized. It can be converted into amides, esters, or acid chlorides, allowing for the attachment of a wide variety of other chemical groups. This is fundamental for building libraries of related compounds for structure-activity relationship (SAR) studies.[1]

-

The Dimethoxy-Substituted Phenyl Ring: The methoxy groups are electron-donating, which influences the reactivity of the aromatic ring in reactions like electrophilic aromatic substitution.[1] Furthermore, these groups can be critical for binding interactions with biological targets, such as through hydrogen bonding or π-stacking.[1]

Role as a Precursor in Medicinal Chemistry

This compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. Cinnamic acids and their derivatives, a class to which this compound is closely related, are known to possess a wide range of pharmacological activities, including antimicrobial and hepatoprotective properties.[7] The structural motif of a substituted phenyl ring connected to a short aliphatic chain is common in many centrally active agents. By modifying the core of 3-(2,5-Dimethoxyphenyl)propanoic acid, researchers can explore new chemical space in the search for novel drug candidates.

Logical Flow in a Drug Discovery Cascade

The diagram below illustrates how a building block like 3-(2,5-Dimethoxyphenyl)propanoic acid fits into a typical early-stage drug discovery process.

Caption: Role in the drug discovery pipeline.

Conclusion

3-(2,5-Dimethoxyphenyl)propanoic acid is a well-characterized and synthetically accessible compound. While possessing no major direct therapeutic activity, its importance to the fields of medicinal chemistry and drug development is significant. Its robust synthesis routes and versatile functional groups make it an ideal starting point for the creation of compound libraries aimed at discovering and optimizing novel therapeutic agents. The information and protocols provided in this guide serve as a comprehensive resource for scientists leveraging this valuable chemical intermediate in their research endeavors.

References

- Benzenepropanoic acid, 2,5-dimethoxy-. (n.d.). PubChem.

- This compound. (n.d.). Stenutz.

- 3-(3,4-Dimethoxyphenyl)propionic acid. (n.d.). PubChem.

- Jadhav, S. B., et al. (2013). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 5(12), 561-569.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Benzenepropanoic acid, 2,5-dimethoxy- | C11H14O4 | CID 66343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(2,5-二甲氧基苯基)丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 10538-49-5 [chemicalbook.com]

- 5. 3-(2,5-二甲氧基苯基)丙酸 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. 2,5-Dimethoxycinnamic acid | 10538-51-9 [chemicalbook.com]

- 7. jocpr.com [jocpr.com]

A Comprehensive Technical Guide to the Solubility of 3-(2,5-Dimethoxyphenyl)propionic Acid in Common Laboratory Solvents

This guide provides an in-depth analysis of the solubility characteristics of 3-(2,5-Dimethoxyphenyl)propionic acid, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document offers a blend of theoretical prediction, practical experimental protocols, and data interpretation to facilitate the effective use of this compound in a laboratory setting.

Introduction to this compound

This compound, with a molecular formula of C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol , is a phenylpropanoic acid derivative.[1][2][3][4][5] Its structure, featuring a carboxylic acid functional group and two methoxy substituents on the phenyl ring, dictates its physicochemical properties, including its solubility profile. Understanding its behavior in various solvents is paramount for its application in organic synthesis, purification, and formulation development.

Key Physicochemical Properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₄O₄ | [1][4] |

| Molecular Weight | 210.23 g/mol | [1][2][4] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 66-69 °C | [2][3] |

| Predicted logP | 1.7 | [1] |

Theoretical Framework for Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. The structure of this compound presents both polar and non-polar characteristics.

-

Polar Nature : The carboxylic acid group (-COOH) is highly polar and capable of acting as both a hydrogen bond donor and acceptor.

-

Non-Polar Nature : The benzene ring and the ethyl chain contribute to the molecule's non-polar character. The two methoxy groups (-OCH₃) add some polarity but also increase the steric hindrance around the phenyl ring.

Based on this structure, it is anticipated that this compound will exhibit good solubility in polar organic solvents and limited solubility in highly non-polar solvents and water.

Predicted Solubility Profile

Analog Analysis:

-

3-Phenylpropionic acid (Hydrocinnamic acid) : The parent compound without the methoxy groups is soluble in water (5.9 g/L) and highly soluble in polar organic solvents like ethanol and diethyl ether.[7][8]

-

2,5-Dimethoxybenzoic acid : This analog, which has a carboxylic acid group directly attached to the dimethoxy-substituted ring, is soluble in organic solvents like ethanol and acetone but has limited solubility in water.[9][10]

Based on these analogs, the following qualitative solubility profile for this compound is predicted:

Table of Predicted Qualitative Solubility:

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble | The non-polar phenyl ring and ethyl chain are expected to dominate over the polar carboxylic acid group, leading to low aqueous solubility.[11] |

| Methanol | Polar Protic | Soluble to Very Soluble | The alcohol can hydrogen bond with the carboxylic acid, and its alkyl group can interact with the non-polar parts of the molecule.[12] |

| Ethanol | Polar Protic | Soluble to Very Soluble | Similar to methanol, ethanol is expected to be a good solvent.[12] |

| Isopropanol | Polar Protic | Soluble | The larger alkyl group of isopropanol may slightly reduce solubility compared to methanol and ethanol. |

| Acetone | Polar Aprotic | Soluble | The polar nature of the ketone group will facilitate dissolution.[9] |

| Ethyl Acetate | Polar Aprotic | Soluble | The ester group can act as a hydrogen bond acceptor for the carboxylic acid. |

| Dichloromethane | Non-polar | Moderately Soluble | The moderate polarity should allow for some dissolution. |

| Chloroform | Non-polar | Moderately Soluble | Similar to dichloromethane, it is expected to be a moderately effective solvent.[8] |

| Toluene | Non-polar | Sparingly Soluble | The largely non-polar nature of toluene will likely result in poor solubility.[11] |

| n-Hexane | Non-polar | Insoluble | As a highly non-polar solvent, hexane is not expected to dissolve the polar carboxylic acid. |

Experimental Determination of Solubility

To obtain precise and accurate solubility data, experimental determination is essential. The following section outlines detailed protocols for the most common and reliable methods.

The Shake-Flask Method: The Gold Standard

This equilibrium solubility method is widely recognized for its accuracy and reliability.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Protocol:

-

Preparation : Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Equilibration : Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitation : Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation : After equilibration, allow the samples to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Sampling : Carefully withdraw an aliquot of the supernatant. It is crucial to avoid aspirating any solid particles.

-

Filtration/Centrifugation : To ensure the removal of all undissolved solids, either centrifuge the aliquot at high speed or filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE).

-

Quantification : Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method such as UV-Vis Spectroscopy or HPLC.

Quantification by UV-Vis Spectroscopy

This method is suitable for compounds with a chromophore, such as the benzene ring in this compound.

Caption: Workflow for Solubility Quantification using UV-Vis Spectroscopy.

Step-by-Step Protocol:

-

Determine the Wavelength of Maximum Absorbance (λmax) : Prepare a dilute solution of the compound in the solvent of interest and scan its absorbance across the UV-Vis spectrum to identify the λmax.

-

Prepare Standard Solutions : Create a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Generate a Calibration Curve : Measure the absorbance of each standard solution at the λmax and plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

-

Analyze the Sample : Dilute the filtered supernatant from the shake-flask experiment to a concentration that falls within the linear range of the calibration curve.

-

Measure Absorbance : Measure the absorbance of the diluted sample at the λmax.

-

Calculate Concentration : Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Remember to account for the dilution factor to determine the original concentration in the saturated solution.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC offers high specificity and sensitivity, making it an excellent choice for quantifying solubility, especially in complex matrices.

Caption: Workflow for Solubility Quantification using HPLC.

Step-by-Step Protocol:

-

Method Development : Develop a suitable reversed-phase HPLC method. A C18 column is often a good starting point. The mobile phase will typically consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The detection wavelength should be set at the λmax determined by UV-Vis spectroscopy.

-

Prepare Standard Solutions : Prepare a series of standard solutions of known concentrations of this compound in the mobile phase or a solvent compatible with it.

-

Generate a Calibration Curve : Inject the standard solutions into the HPLC system and create a calibration curve by plotting the peak area against the concentration.

-

Analyze the Sample : Inject a known volume of the filtered supernatant from the shake-flask experiment into the HPLC system.

-

Quantify the Peak : Integrate the area of the peak corresponding to this compound.

-

Calculate Concentration : Use the calibration curve to determine the concentration of the compound in the injected sample.

Data Interpretation and Application

The experimentally determined solubility data will provide a quantitative measure of the maximum amount of this compound that can be dissolved in a given solvent at a specific temperature. This information is critical for:

-

Reaction Chemistry : Selecting an appropriate solvent to ensure all reactants are in the solution phase.

-

Purification : Choosing a suitable solvent system for crystallization, where the compound has high solubility in the hot solvent and low solubility in the cold solvent.

-

Formulation : Developing stable liquid formulations by ensuring the concentration of the active ingredient remains below its solubility limit.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound. By combining theoretical predictions based on molecular structure and analog data with detailed experimental protocols, researchers are well-equipped to understand and determine the solubility of this compound in a variety of common laboratory solvents. The methodologies outlined herein provide a robust framework for generating reliable data that is essential for the successful application of this compound in research and development.

References

- Chemister.ru. 3-phenylpropanoic acid. [Link]

- Solubility of Things. Benzoylformic acid. [Link]

- Journal of Chemistry and Technologies. SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. [Link]

- Chemistry LibreTexts. 15.3: Physical Properties of Carboxylic Acids. [Link]

- Scribd. Predicting Carboxylic Acid Solubility. [Link]

- YouTube. Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. [Link]

- Cheméo. Chemical Properties of 2,5-Dimethoxybenzoic acid (CAS 2785-98-0). [Link]

- PubChem. Benzenepropanoic acid, 2,5-dimethoxy-. [Link]

- Chemical Reviews. Physics-Based Solubility Prediction for Organic Molecules. [Link]

- Journal of Chemical & Engineering Data. Solubility of 3,5-Dimethoxybenzoic Acid, 4-Cyanobenzoic Acid, 4-Acetoxybenzoic Acid, 3,5-Diaminobenzoic Acid, and 2,4-Dichlorobenzoic Acid in Ethanol. [Link]

- PMC. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000)

- Stenutz. This compound. [Link]

Sources

- 1. Benzenepropanoic acid, 2,5-dimethoxy- | C11H14O4 | CID 66343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(2,5-二甲氧基苯基)丙酸 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. This compound | 10538-49-5 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound [stenutz.eu]

- 6. CAS 10538-49-5: this compound [cymitquimica.com]

- 7. 3-Phenylpropionic acid | 501-52-0 [amp.chemicalbook.com]

- 8. 3-phenylpropanoic acid [chemister.ru]

- 9. CAS 2785-98-0: 2,5-Dimethoxybenzoic acid | CymitQuimica [cymitquimica.com]

- 10. parchem.com [parchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. solubilityofthings.com [solubilityofthings.com]

The Pharmacological Potential of Dimethoxyphenylpropionic Acid Derivatives: A Technical Guide for Researchers

Foreword: Unlocking the Therapeutic Promise of a Versatile Scaffold

In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient therapeutic development. Among these, the dimethoxyphenylpropionic acid moiety and its derivatives have emerged as a class of compounds with a remarkable breadth of biological activities. From mitigating inflammatory cascades to combating oxidative stress, and from exhibiting cytotoxic effects against cancer cells to demonstrating anthelmintic properties, these molecules present a fertile ground for the development of novel therapeutic agents.

This technical guide is designed for researchers, scientists, and drug development professionals who seek a deeper understanding of the biological potential of dimethoxyphenylpropionic acid derivatives. Moving beyond a superficial overview, this document provides an in-depth exploration of the key biological activities, delves into the underlying mechanisms of action, presents detailed experimental protocols for their evaluation, and synthesizes structure-activity relationship data to guide future derivatization efforts. Our objective is to equip you with the foundational knowledge and practical insights necessary to accelerate your research and development programs in this promising area of medicinal chemistry.

I. Anti-inflammatory Activity: Quelling the Fires of Inflammation

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The ability of dimethoxyphenylpropionic acid derivatives to modulate inflammatory pathways positions them as attractive candidates for the development of novel anti-inflammatory drugs.

A notable example is 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) , an active component of Korean cabbage kimchi, which has demonstrated significant anti-inflammatory properties.[1]

A. Mechanism of Action: A Multi-pronged Approach

The anti-inflammatory effects of HDMPPA and related derivatives are not mediated by a single target but rather through the modulation of several key signaling pathways implicated in the inflammatory response.

-

Inhibition of Pro-inflammatory Mediators: HDMPPA has been shown to significantly suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated microglial cells. This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for their synthesis.[1]

-

Suppression of Pro-inflammatory Cytokines: The expression and secretion of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β), are also attenuated by HDMPPA in LPS-stimulated microglia.[1]

-

Modulation of Key Signaling Pathways: The anti-inflammatory effects of HDMPPA are rooted in its ability to interfere with critical intracellular signaling cascades. Specifically, it has been shown to block the activation of:

-

Nuclear Factor-κB (NF-κB): HDMPPA inhibits the degradation and phosphorylation of IκB-α, which in turn prevents the nuclear translocation of the NF-κB p65 subunit, a master regulator of inflammatory gene expression.[1]

-

Mitogen-Activated Protein Kinases (MAPKs): The phosphorylation of MAPKs, another crucial pathway in the inflammatory response, is markedly suppressed by HDMPPA.[1]

-

PI3K/Akt Pathway: HDMPPA also inhibits the phosphorylation of Akt, a downstream effector of the phosphatidylinositol-3-kinase (PI3K) pathway, which is involved in cell survival and inflammation.[1]

-

The culmination of these inhibitory actions results in a potent anti-inflammatory effect.

Signaling Pathway of HDMPPA's Anti-inflammatory Action

Caption: General synthesis of amide and hydrazide derivatives of 3-(3,4-dimethoxyphenyl)propenoic acid.

B. Key Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR is still evolving, some general trends have been observed:

-

Antioxidant Activity: The presence of a free hydroxyl group on the phenyl ring is crucial for potent antioxidant activity. The position and number of methoxy groups also influence the radical scavenging capacity.

-

Anti-inflammatory Activity: The substitution pattern on the phenyl ring significantly impacts the anti-inflammatory potency. Further derivatization of the propionic acid moiety, such as the formation of amides and esters, can also modulate the activity.

-

Anticancer Activity: The nature of the substituents on the aromatic ring and modifications to the propionic acid side chain can dramatically affect the cytotoxic potency and selectivity against different cancer cell lines.

-

Anthelmintic Activity: The specific structural features required for optimal anthelmintic activity are yet to be fully elucidated, but initial studies suggest that amide and hydrazide derivatives are promising. [2]

VI. Conclusion and Future Directions

Dimethoxyphenylpropionic acid derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cancer, coupled with their potential as anthelmintic agents, makes them attractive starting points for drug discovery programs.

Future research in this area should focus on:

-

Expansion of Chemical Diversity: The synthesis and biological evaluation of a broader range of derivatives are needed to establish more comprehensive structure-activity relationships.

-

Mechanism of Action Studies: In-depth investigations into the molecular targets and signaling pathways for each biological activity will be crucial for rational drug design and optimization.

-

In Vivo Efficacy and Safety Studies: Promising lead compounds should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Development of Drug Delivery Systems: Novel formulation strategies may be required to enhance the bioavailability and targeted delivery of these compounds.

By leveraging the insights and methodologies presented in this technical guide, researchers can contribute to unlocking the full therapeutic potential of this remarkable chemical scaffold.

References

- Kim, J. H., et al. (2015). Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia. Journal of Medicinal Food, 18(6), 677-686.

- Lee, J. H., et al. (2007). 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid, an active principle of kimchi, inhibits development of atherosclerosis in rabbits. Journal of Agricultural and Food Chemistry, 55(25), 10478-10483.

- Di Sarno, V., et al. (2008). Antioxidant Activity of Diphenylpropionamide Derivatives: Synthesis, Biological Evaluation and Computational Analysis. Molecules, 13(4), 749-757.

- Abdelgawad, M. A., et al. (2020). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic Chemistry, 92, 103224.

- Lee, J. H., et al. (2007). 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid, an active principle of kimchi, inhibits development of atherosclerosis in rabbits. Journal of Agricultural and Food Chemistry, 55(25), 10478-10483.

- ACME Research Solutions. (2024). DPPH Scavenging Assay Protocol- Detailed Procedure.

- QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer.

- Stankovicova, H., et al. (1998). [Preparation of derivatives of 3-(3,4-dimethoxyphenyl)propanic acid and a study of its biological activity]. Ceska a Slovenska Farmacie, 47(1), 39-42.

- ResearchGate. (n.d.). Summary of the IC50 (µ M) values of the tested derivatives against a panel of cancer cells.

- ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines.

- ResearchGate. (n.d.). IC50 values obtained for different synthesized compounds against MCF-7.

- LookChem. (n.d.). Cas 10538-49-5,3-(2,5-DIMETHOXYPHENYL)PROPIONIC ACID.

- Di Sarno, V., et al. (2008). Antioxidant Activity of Diphenylpropionamide Derivatives: Synthesis, Biological Evaluation and Computational Analysis. Molecules, 13(4), 749-757.

- Lee, J. H., et al. (2007). 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid, an active principle of kimchi, inhibits development of atherosclerosis in rabbits. Journal of Agricultural and Food Chemistry, 55(25), 10478-10483.

- ResearchGate. (n.d.). The IC50 value of the anti-inflammatory assay indicated that values...

- Galkina, O. V., et al. (2020). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 25(13), 3042.

- PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid.

- Piatkowska, M., et al. (2021).

- Gornostaeva, E. A., et al. (2020). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Molecules, 25(23), 5708.

- El-Sayed, M. A., et al. (2022). Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. RSC Advances, 12(45), 29337-29350.

- Tan, M. L., et al. (2015). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 20(10), 18036-18066.

- ResearchGate. (n.d.). IC 50 values a (mM) of compounds 4a-l.

- Al-Ostoot, F. H., et al. (2021). Design, synthesis and bioactivity study on oxygen-heterocyclic-based pyran analogues as effective P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell. Scientific Reports, 11(1), 1-17.

- Di Sarno, V., et al. (2008). Antioxidant activity of diphenylpropionamide derivatives: synthesis, biological evaluation and computational analysis. Molecules, 13(4), 749-757.

- Galkina, O. V., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. Molecules, 25(13), 3042.

- Galkina, O. V., et al. (2020). Antioxidant and anticancer activity of novel derivatives of 3-[(4-methoxyphenyl)amino]propane-hydrazide. Molecules, 25(13), 3042.

- ResearchGate. (n.d.). The IC 50 values of anti-inflammatory activity, DPPH radical scavenging...

- Kumar, D., et al. (2013). Betulinic acid derivatives as anticancer agents: structure activity relationship. Current Medicinal Chemistry, 20(15), 1937-1951.

- Wächter, A., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 28(19), 6805.

- Pedersen, A. T., et al. (2022). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 65(15), 10447-10461.

- Braden, M. R., et al. (2017). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Neuropharmacology, 125, 311-319.

Sources

Synthetic Strategies for 3-(2,5-Dimethoxyphenyl)propionic Acid: A Technical Guide

Introduction

3-(2,5-Dimethoxyphenyl)propionic acid is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other complex molecules.[1][2] Its structure, featuring a substituted phenyl ring and a propionic acid side chain, makes it a versatile intermediate. This technical guide provides an in-depth overview of the known synthetic routes to this compound, designed for researchers, scientists, and professionals in drug development. The methodologies presented are grounded in established chemical principles, offering both practical, step-by-step protocols and a discussion of the underlying reaction mechanisms.

Route 1: Hydrolysis of an Ester Precursor

One of the most direct and high-yielding methods for the preparation of this compound is the hydrolysis of its corresponding ester, typically the ethyl or methyl ester.[1][3] This approach is favored for its simplicity, scalability, and generally clean conversion.

Reaction Scheme

Caption: Hydrolysis of Ethyl 3-(2,5-Dimethoxyphenyl)propionate.

Mechanism and Rationale

The reaction proceeds via a base-catalyzed saponification mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide as a leaving group. The resulting carboxylate is protonated during the acidic workup to yield the final carboxylic acid. The use of a co-solvent like methanol enhances the solubility of the ester in the aqueous base.[3]

Experimental Protocol

Materials:

-

Ethyl 3-(2,5-dimethoxyphenyl)propionate

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), concentrated

-

Chloroform (CHCl₃) or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 3-(2,5-dimethoxyphenyl)propionate in a mixture of aqueous NaOH (e.g., 10 w%) and methanol.[3]

-

Heat the mixture to reflux and maintain for several hours (e.g., 12 hours) to ensure complete hydrolysis.[3]

-

Cool the reaction mixture to room temperature.

-

Carefully add concentrated HCl to the cooled solution to neutralize the excess base and protonate the carboxylate. The pH should be adjusted to be acidic.

-

Extract the aqueous mixture with an organic solvent such as chloroform multiple times.[3]

-

Combine the organic extracts and dry over an anhydrous drying agent like MgSO₄.[3]

-

Filter off the drying agent and concentrate the organic phase in vacuo.

-

The crude product can be further purified by column chromatography on silica gel to afford pure this compound.[3]

Data Summary

| Starting Material | Reagents | Yield | Purity | Reference |

| Ethyl 3-(2,5-dimethoxyphenyl)propionate | 1. NaOH, MeOH/H₂O2. HCl | ~89% | High | [3] |

Route 2: Catalytic Hydrogenation of 2,5-Dimethoxycinnamic Acid

Another viable synthetic pathway involves the reduction of the double bond in 2,5-dimethoxycinnamic acid. Catalytic hydrogenation is a clean and efficient method for this transformation, typically employing a palladium catalyst.[4][5]

Reaction Scheme

Caption: Catalytic Hydrogenation of 2,5-Dimethoxycinnamic Acid.

Mechanism and Rationale

The reaction occurs on the surface of the heterogeneous palladium catalyst. Molecular hydrogen is adsorbed onto the metal surface and dissociates into hydrogen atoms. The cinnamic acid derivative also adsorbs to the catalyst surface, and the hydrogen atoms are sequentially added across the double bond, resulting in the saturated propionic acid. This method is highly selective for the reduction of the alkene, leaving the aromatic ring and the carboxylic acid group intact under mild conditions.[5][6]

Experimental Protocol

Materials:

-

2,5-Dimethoxycinnamic acid

-

Palladium on carbon (Pd/C), 5% or 10%

-

Ethanol (EtOH) or other suitable solvent

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve 2,5-dimethoxycinnamic acid in ethanol in a hydrogenation vessel.

-

Carefully add the Pd/C catalyst to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure and stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen is consumed.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite or a similar filter aid to remove the palladium catalyst.

-

Rinse the filter pad with ethanol.

-

Evaporate the solvent from the filtrate under reduced pressure to yield this compound.

Data Summary

| Starting Material | Catalyst | Solvent | Conditions | Yield | Reference |

| 2,5-Dimethoxycinnamic acid | Pd/C | Ethanol | H₂ (atmospheric or higher pressure), RT | Typically high | [4] |

Route 3: Malonic Ester Synthesis

The malonic ester synthesis is a classic and versatile method for the preparation of carboxylic acids.[7][8][9][10][11] This route would involve the alkylation of a malonic ester with a 2,5-dimethoxybenzyl halide, followed by hydrolysis and decarboxylation.

Reaction Scheme

Caption: Malonic Ester Synthesis of this compound.

Mechanism and Rationale

This multi-step synthesis begins with the deprotonation of diethyl malonate by a base like sodium ethoxide to form a stabilized enolate. This nucleophilic enolate then undergoes an S_N2 reaction with a 2,5-dimethoxybenzyl halide. The resulting substituted malonic ester is then hydrolyzed under acidic or basic conditions to the corresponding dicarboxylic acid. Finally, heating the dicarboxylic acid leads to decarboxylation, yielding the desired this compound.[7][8][9]

Experimental Protocol

Materials:

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Ethanol (EtOH)

-

2,5-Dimethoxybenzyl chloride or bromide

-

Aqueous acid (e.g., H₂SO₄ or HCl)

-

Aqueous base (e.g., NaOH or KOH)

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

Add diethyl malonate dropwise to the ethoxide solution at room temperature.

-

After the enolate formation is complete, add 2,5-dimethoxybenzyl halide and heat the mixture to reflux for several hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Hydrolyze the resulting ester by heating with aqueous acid or base.

-

If basic hydrolysis is used, acidify the reaction mixture to precipitate the dicarboxylic acid.

-

Isolate the dicarboxylic acid and heat it to induce decarboxylation, yielding the final product.

-

Purify the product by recrystallization or column chromatography.

Data Summary

| Starting Materials | Key Steps | Yield | Purity | Reference |

| Diethyl malonate, 2,5-Dimethoxybenzyl halide | Alkylation, Hydrolysis, Decarboxylation | Variable | Good | [7][8][9] |

Conclusion

Several effective synthetic routes to this compound are available to the synthetic chemist. The hydrolysis of an ester precursor stands out as a highly efficient and straightforward method. For substrates where the corresponding cinnamic acid is readily available, catalytic hydrogenation offers a clean and selective alternative. The malonic ester synthesis, while more involved, provides a classic and reliable approach. The choice of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the specific equipment and expertise available in the laboratory.

References

- Bugenhagen, B., Al Jasem, Y., AlAzani, M., & Thiemann, T. (2015). Crystal structure of this compound.

- Grokipedia. (n.d.). Malonic ester synthesis.

- The Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis.

- Wikipedia. (n.d.). Malonic ester synthesis.

- Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis.

- Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis.

- Sabinet African Journals. (n.d.). A SYNTHESIS OF 3,3-DIARYLPROPIONIC ACIDS USING PHOSPHORIC ACID AS CATALYST.

- PubChem. (n.d.). Benzenepropanoic acid, 2,5-dimethoxy-.

- PrepChem.com. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid.

- PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid.

- ResearchGate. (n.d.). Hydrogenation of various cinnamic acid derivatives by hydrogen transfer under microwave irradiation.

- ACS Publications. (n.d.). Enantioselective Catalysis. 6. The Catalytic Hydrogenation of a-(Acety1amino)cinnamic Acid with Rhodium( I)-Bis( phosphine) Com.

- designer-drug.com. (n.d.). Catalytic Hydrogenation of 2,5-Dimethoxynitrostyrene to 2C-H.

- Google Patents. (n.d.). CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.

- Organic Syntheses. (n.d.). 2-phenylpropionic acid.

- RSC Publishing. (2020, February 28). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells.

- Google Patents. (n.d.). CN101311162B - Method for preparing 2,5-dimethoxy phenylethylamine.

- Google Patents. (n.d.). CN112457215B - Synthetic method of 3, 3-dimethoxypropionitrile.

- ResearchGate. (2025, August 9). Hydrolysis of 6,6-dimethyl-4,8-dioxo-5,7-dioxaspiro [2.5]octane-1,1,2,2-tetracarbonitrile.

- PubMed. (n.d.). Alkaline hydrolysis of 1,3-dimethylphenobarbital.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Benzenepropanoic acid, 2,5-dimethoxy- | C11H14O4 | CID 66343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. nacatsoc.org [nacatsoc.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. grokipedia.com [grokipedia.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 10. Malonic Ester Synthesis [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Safe Handling of 3-(2,5-Dimethoxyphenyl)propionic Acid for Research and Development

Introduction

3-(2,5-Dimethoxyphenyl)propionic acid is a valuable building block in medicinal chemistry and organic synthesis, often utilized as a precursor for more complex molecules targeting a range of biological systems, including G-protein coupled receptors (GPCRs).[1] Its structure, featuring a dimethoxy-substituted phenyl ring attached to a propionic acid moiety, makes it a versatile intermediate in the development of novel pharmaceutical candidates.[1] As with any research chemical, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel. This guide provides a comprehensive overview of the safety and handling precautions for this compound, tailored for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

1.1. GHS Classification and Known Hazards

Based on available information, this compound is classified with the following hazards:

-

Serious Eye Irritation: Causes serious eye irritation.

-

Skin Irritation: Causes skin irritation.

-

Respiratory Irritation: May cause respiratory irritation.

One source also suggests it may be harmful if swallowed.

1.2. Mechanistic Insights into Irritation

The irritant properties of this compound can be attributed to its carboxylic acid functionality. Organic acids can cause skin and eye irritation through several mechanisms, including direct cellular damage due to their acidic nature, disruption of cell membranes, and induction of inflammatory responses. In the respiratory tract, inhaled acidic particles can lead to bronchoconstriction and an inflammatory response.

1.3. Toxicological Data Gaps and Precautionary Principle

It is crucial to note the absence of comprehensive toxicological data for this compound. Studies on chronic toxicity, mutagenicity (e.g., Ames test), carcinogenicity, and reproductive toxicity have not been identified. Therefore, a precautionary principle should be adopted, and this compound should be handled as potentially hazardous until more definitive data becomes available.

Exposure Controls and Personal Protective Equipment (PPE)

To minimize exposure and ensure a safe working environment, a combination of engineering controls and appropriate personal protective equipment is essential.

2.1. Engineering Controls

-

Chemical Fume Hood: All handling of this compound as a solid or in solution should be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: Ensure adequate general laboratory ventilation to maintain low background levels of any potential airborne contaminants.

2.2. Personal Protective Equipment (PPE)

A summary of recommended PPE is provided in the table below:

| PPE Item | Specifications | Rationale |

| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects against eye contact with dust or splashes of solutions, which can cause serious irritation. |

| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which is known to cause irritation. |

| Protective Clothing | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |

| Respiratory Protection | Generally not required when handled in a fume hood. If weighing outside a hood, a NIOSH-approved N95 respirator may be considered. | Minimizes the risk of inhaling irritating dust particles. |

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical for preventing accidents and maintaining the integrity of the compound.

3.1. Handling Solid Compound

Experimental Protocol: Weighing and Preparing a Stock Solution

-

Preparation:

-

Don appropriate PPE (lab coat, gloves, eye protection).

-

Ensure the chemical fume hood is operational.

-

Gather all necessary equipment: the container of this compound, a tared, sealable receiving vessel (e.g., a vial or flask), spatulas, and the chosen solvent.

-

-

Weighing (Tare Method):

-

Place the empty, sealed receiving vessel on the analytical balance and tare it.

-

Move the tared vessel into the chemical fume hood.

-

Carefully transfer the desired amount of solid this compound into the vessel using a clean spatula.

-

Securely seal the vessel.

-

Remove the sealed vessel from the fume hood and place it on the analytical balance to obtain the final mass.

-

-

Dissolution:

-

Return the sealed vessel containing the weighed solid to the fume hood.

-

Unseal the vessel and add the calculated volume of the desired solvent (e.g., DMSO, ethanol).

-

Reseal the vessel and mix by vortexing or gentle agitation until the solid is completely dissolved.

-

3.2. Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Chemical Reactivity and Stability

4.1. Incompatible Materials

-

Strong Oxidizing Agents: As a substituted benzene derivative and a carboxylic acid, it can react exothermically with strong oxidizing agents.

-

Strong Bases: Will undergo an acid-base neutralization reaction with strong bases.

4.2. Hazardous Decomposition Products

Under thermal decomposition, this compound may produce carbon monoxide (CO) and carbon dioxide (CO₂). The initial pyrolytic step for dimethoxybenzenes is often methoxy bond homolysis.

Emergency Procedures

5.1. First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |

| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists. |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |

| Ingestion | If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center. |

5.2. Accidental Release Measures

-

Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.

-

Large Spills: For larger spills, evacuate the area and prevent entry. Wear appropriate PPE and contain the spill. Absorb any solutions with an inert material and collect all waste in a sealed, labeled container for disposal.

Waste Disposal

All waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Experimental Protocol: Neutralization and Disposal of Small-Scale Aqueous Waste

This protocol is for the neutralization of dilute aqueous solutions of this compound.

-

Preparation:

-

Perform all steps in a chemical fume hood while wearing appropriate PPE.

-

Prepare a dilute solution of a weak base, such as sodium bicarbonate (NaHCO₃).

-

-

Neutralization:

-

Slowly add the sodium bicarbonate solution to the acidic waste with stirring. Be aware of potential gas evolution (CO₂).

-

Monitor the pH of the solution using pH paper or a calibrated pH meter.

-

Continue adding the basic solution until the pH is neutral (pH 6-8).

-

-

Disposal:

-

Once neutralized, the solution may be suitable for drain disposal with copious amounts of water, depending on local regulations. Always confirm with your institution's Environmental Health and Safety (EHS) department before disposing of any chemical waste down the drain.

-

If drain disposal is not permitted, collect the neutralized solution in a labeled hazardous waste container.

-

Biological Considerations for Drug Development Professionals

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound is limited, insights can be drawn from related compounds. Phenylpropionic acids are known to be metabolites of dietary polyphenols, formed by the gut microbiota.[2] These microbial metabolites can be absorbed and exert biological effects. The metabolism of phenylpropionic acids in humans can involve conversion to benzoic acid.[3] The dimethoxybenzene moiety may also be subject to metabolic modification. These factors should be considered in the design and interpretation of preclinical studies involving this compound.

Conclusion

This compound is a useful compound in research and development, but it must be handled with care due to its irritant properties and the lack of comprehensive toxicological data. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can work safely with this chemical. A commitment to a strong safety culture and a cautious approach are essential when handling any research compound with an incomplete toxicological profile.

References

- Metabolomics analysis reveals large effects of gut microflora on mammalian blood metabolites. PNAS. (URL: [Link])

- Benzenepropanoic acid, 2,5-dimethoxy- | C11H14O4 | CID 66343 - PubChem. (URL: [Link])

- The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases - PubMed. (URL: [Link])

- Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety - University of California, Berkeley. (URL: [Link])

- Unimolecular Thermal Decomposition of Dimethoxybenzenes - PubMed. (URL: [Link])

- Neutralization of Carboxylic Acid - YouTube. (URL: [Link])

Sources

The Enigmatic Role of 3-(2,5-Dimethoxyphenyl)propionic Acid in Plant Biology: A Technical Guide for Researchers

Abstract

This technical guide delves into the current understanding and prospective research avenues concerning 3-(2,5-Dimethoxyphenyl)propionic acid, a recognized yet understudied plant metabolite. While direct research on this specific compound within plant systems is nascent, this document synthesizes established principles from the broader field of phenylpropanoid and phenolic acid biochemistry to construct a scientifically grounded framework for its biosynthesis, physiological roles, and ecological significance. This guide is intended for researchers, scientists, and drug development professionals interested in the vast and intricate world of plant secondary metabolites. We will explore its probable origins within the phenylpropanoid pathway, its potential functions in plant defense and stress mitigation, and methodologies for its study.

Introduction: Unveiling a Potential Bioactive Compound

This compound is a derivative of 3-phenylpropionic acid, characterized by the presence of two methoxy groups on the phenyl ring.[1][2] Its classification as a plant metabolite suggests an endogenous role within the plant kingdom, yet the specific plant species harboring this compound and its precise physiological functions remain largely uncharacterized.[1][2] Phenylpropanoic acids, as a class, are integral to plant life, serving as precursors to a vast array of secondary metabolites and exhibiting diverse biological activities.[3] This guide aims to provide a comprehensive theoretical and practical framework for investigating the role of this intriguing molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₄ | [1][4] |

| Molecular Weight | 210.23 g/mol | [1][4] |

| IUPAC Name | 3-(2,5-dimethoxyphenyl)propanoic acid | [1] |

| Melting Point | 66-69 °C | [2][4] |

| Appearance | Solid | [4] |

Postulated Biosynthesis: A Journey Through the Phenylpropanoid Pathway

The biosynthesis of this compound is hypothesized to originate from the well-established phenylpropanoid pathway, a central route in plant secondary metabolism that converts phenylalanine into a multitude of phenolic compounds.[5][6][7] The presence of methoxy groups points towards the involvement of O-methyltransferases (OMTs), enzymes that play a crucial role in diversifying phenolic structures and modifying their bioactivity.[5][8]

The General Phenylpropanoid Pathway: The Foundation